molecular formula C19H16N4O2 B3035840 5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile CAS No. 338749-67-0

5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile

Cat. No.: B3035840
CAS No.: 338749-67-0
M. Wt: 332.4 g/mol
InChI Key: CQTNLKNNUSTTPN-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile is a nicotinonitrile derivative featuring a substituted isoxazole moiety. Its structure integrates an acetyl group at position 5, a methyl group at position 6, and a [(3-phenyl-5-isoxazolyl)methyl]amino substituent at position 2 of the pyridine ring. The presence of the isoxazole ring, known for its metabolic stability and hydrogen-bonding capacity, may enhance its interactions with biological targets .

Synthetic routes for analogous compounds often involve multi-step reactions, such as Mannich-type alkylation or nucleophilic substitution. For example, details a method for synthesizing 4-methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide, which shares similarities in functional group manipulation (e.g., amine alkylation and cyclization) .

Properties

IUPAC Name

5-acetyl-6-methyl-2-[(3-phenyl-1,2-oxazol-5-yl)methylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-17(13(2)24)8-15(10-20)19(22-12)21-11-16-9-18(23-25-16)14-6-4-3-5-7-14/h3-9H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTNLKNNUSTTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC(=NO2)C3=CC=CC=C3)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133361
Record name 5-Acetyl-6-methyl-2-[[(3-phenyl-5-isoxazolyl)methyl]amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338749-67-0
Record name 5-Acetyl-6-methyl-2-[[(3-phenyl-5-isoxazolyl)methyl]amino]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338749-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-6-methyl-2-[[(3-phenyl-5-isoxazolyl)methyl]amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues with Isoxazole Moieties

Compound 6c (2-ethoxy-5-(3-methyl-5-isoxazolyl)-3-nitro-6-phenylpyridine)

  • Structure : Features a 3-methyl-5-isoxazolyl group and nitro substituent.
  • Synthesis : Produced via reaction of N-silyl-1-azaallyl anion with nitropyridine derivatives, differing from the target compound’s acetyl and methyl groups .
  • Reactivity : The nitro group enhances electrophilicity, whereas the target compound’s acetyl group may favor nucleophilic addition or redox activity.

5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile

  • Variation : Substitution at the phenyl ring (4-chloro vs. unsubstituted phenyl in the target compound) alters electronic properties and lipophilicity.
  • Applications : Such halogenated derivatives are often explored for enhanced binding affinity in drug design .
Thiazole and Tetrazolyl Derivatives

4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a)

  • Structure: Thiazole core with morpholinomethyl and pyridyl substituents.
  • Synthesis: Utilizes acetic acid-mediated Mannich reactions, similar to methods applicable for nicotinonitrile derivatives .
  • Physical Properties: Melting point (m.p.) 119–120°C, comparable to nicotinonitrile derivatives (e.g., 152–153°C for 4f in ) .

5,5'-Bis(2-methyl-tetrazolyl)amine (161, Me₂bta)

  • Structure : Tetrazolyl rings with methyl substituents.
  • Synthesis : Methylation of 5,5'-bistetrazolylamine under basic conditions, contrasting with the target compound’s isoxazole-based synthesis .
  • Energetic Properties : Tetrazolyl derivatives are prioritized in explosives research, whereas the target compound’s applications remain underexplored .
Functional Group Comparisons
Compound Core Structure Key Functional Groups Synthetic Method m.p. (°C) Reference
Target compound Nicotinonitrile Acetyl, methyl, isoxazolylmethylamino Multi-step alkylation/cyclization N/A
4a (Thiazole derivative) Thiazole Morpholinomethyl, pyridyl Mannich reaction in acetic acid 119–120
161 (Tetrazolyl derivative) Tetrazolyl Methyl, amine Methylation with MeI under basic conditions N/A
6c (Nitro pyridine) Pyridine Ethoxy, nitro, isoxazolyl N-silyl-azaallyl anion reaction N/A

Biological Activity

5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H16N4OC_{15}H_{16}N_4O and has a complex structure that includes an isoxazole moiety, which is often linked to various biological activities.

Synthesis

Synthesis methods for compounds similar to this compound typically involve multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex structures from simpler precursors, enhancing efficiency in drug development .

Antimicrobial Activity

Research has shown that derivatives of compounds containing isoxazole rings exhibit significant antimicrobial properties. For instance, studies have indicated that modifications to the isoxazole structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria . The compound's structure suggests potential interactions with bacterial enzymes or cell wall synthesis pathways.

Microbial Strain Activity MIC (μg/mL)
Staphylococcus aureusInhibitory4.9
Escherichia coliModerate17
Klebsiella pneumoniaeSignificant8.5

Antifibrotic Activity

Compounds with similar structures have also been explored for antifibrotic properties. In vitro studies demonstrated that certain derivatives could inhibit the activation of hepatic stellate cells, which are implicated in liver fibrosis . This suggests that this compound may possess similar therapeutic potential.

Study 1: Antimicrobial Testing

In a recent study, a series of isoxazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with a phenyl substituent exhibited enhanced activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 4.9 to 17 µg/mL .

Study 2: Antifibrotic Mechanism

Another investigation focused on the antifibrotic effects of related compounds in human hepatic stellate cells. The study found that specific derivatives could significantly reduce cell activation, suggesting a mechanism involving the inhibition of TGF-beta signaling pathways .

Q & A

Q. How can the synthesis of 5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile be optimized for higher yield?

Methodological Answer: Use statistical Design of Experiments (DoE) to systematically evaluate critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can identify dominant factors affecting yield, while response surface methodology (RSM) refines optimal conditions. A hypothetical DoE table might include:

FactorLow Level (-1)High Level (+1)
Temperature (°C)6090
Catalyst (mol%)0.52.0
Reaction Time (h)1224

Post-optimization validation via triplicate runs ensures reproducibility. This approach minimizes experimental iterations while maximizing yield .

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding interactions (e.g., NH protons in the aminonicotinonitrile moiety).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via exact mass analysis.
  • HPLC-PDA: Assess purity (>98%) with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
    Cross-reference spectral data with synthetic intermediates (e.g., isoxazole precursors) to resolve ambiguities .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer: Begin with in vitro enzyme inhibition assays targeting kinases or other enzymes structurally related to the nicotinonitrile scaffold. Use dose-response curves (e.g., 0.1–100 µM) to calculate IC50_{50} values. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results via triplicate runs. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer: Apply meta-analysis to aggregate data from multiple studies, accounting for variables like assay conditions (pH, temperature) and cell line specificity. Use Bland-Altman plots or Cohen’s κ to quantify inter-study variability. For mechanistic contradictions, perform isothermal titration calorimetry (ITC) to measure binding affinity differences across experimental setups .

Q. What strategies elucidate the reaction mechanism of its catalytic transformations?

Methodological Answer: Combine computational reaction path searches (e.g., density functional theory, DFT) with kinetic isotope effect (KIE) studies. For example, simulate transition states for key steps (e.g., nucleophilic substitution at the isoxazole ring) and validate via 2H^2H-labeling experiments. In situ IR spectroscopy can track intermediate formation (e.g., acetyl group migration) .

Q. How can computational modeling predict its stability under varying pH and temperature conditions?

Methodological Answer: Use quantum mechanics/molecular mechanics (QM/MM) simulations to model degradation pathways (e.g., hydrolysis of the acetyl group). Pair with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring. Correlate experimental degradation products (e.g., nicotinonitrile derivatives) with computational predictions .

Q. What advanced reactor designs improve scalability for its synthesis?

Methodological Answer: Implement continuous-flow reactors with immobilized catalysts to enhance heat/mass transfer. Use Computational Fluid Dynamics (CFD) to model mixing efficiency and avoid hotspots. Compare batch vs. flow outcomes via space-time yield (STY) calculations. For example, a microreactor with a residence time of 10 minutes may achieve 90% conversion vs. 24 hours in batch mode .

Q. How can interdisciplinary approaches expand its applications in materials science?

Methodological Answer: Explore its use as a ligand in metal-organic frameworks (MOFs) via coordination chemistry studies. Synthesize Cu(II) or Zn(II) complexes and characterize via X-ray diffraction (XRD) and BET surface area analysis. Test gas adsorption (e.g., CO2_2) to evaluate porous material efficacy. Cross-disciplinary collaboration with computational chemists can predict framework stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile
Reactant of Route 2
5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.